molecular formula C18H12ClN3O3S2 B2995688 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide CAS No. 898411-33-1

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2995688
CAS No.: 898411-33-1
M. Wt: 417.88
InChI Key: MSEMCANBRMSIGD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfonamido group at the 4-position of the benzene ring and a 3-cyanothiophen-2-yl substituent on the amide nitrogen.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S2/c19-14-3-7-16(8-4-14)27(24,25)22-15-5-1-12(2-6-15)17(23)21-18-13(11-20)9-10-26-18/h1-10,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEMCANBRMSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide typically involves a multi-step reaction sequence, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonamidation, which introduces the sulfonamide group. Next, a thiophene ring is introduced through a cyanation reaction, adding the cyano group to the thiophene ring. The final step involves the amidation of the intermediate product, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This often requires optimization of reaction conditions to maximize yield and minimize costs. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Batch and continuous flow processes are commonly used, with the latter providing advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfone derivatives.

  • Reduction: : Reduction can yield amine derivatives from the sulfonamide group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids under acidic conditions.

  • Reduction: : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide has numerous scientific research applications, including:

  • Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

  • Medicine: : Investigated for its therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

  • Industry: : Utilized in the manufacture of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with receptor sites. The presence of multiple functional groups allows it to participate in diverse molecular interactions, making it a versatile compound in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonamide-Benzamide Scaffolds
  • 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4): This analog shares the benzamide-sulfonamide backbone but differs in substituents: it includes a 5-chloro group on the benzamide ring and a 4-chlorophenylsulfonyl moiety.
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50): Replacing the cyanothiophene with a bromophenyl-thiazole group introduces bulkier aromaticity and bromine’s electronegativity. Such modifications may enhance NF-κB activation, as observed in adjuvant activity screens .
  • 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide: This imidazole-substituted benzamide demonstrates antifungal activity, highlighting the role of heterocyclic substituents in biological efficacy. The target compound’s cyanothiophene may offer distinct π-π stacking or dipole interactions compared to imidazole .

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Notable Activity/Property Reference
Target Compound 3-cyanothiophen-2-yl, 4-Cl-PhSO₂NH Hypothesized enzyme inhibition -
5-Chloro-N-(4-Cl-Ph)-2-(4-Cl-PhSO₂NH)-Bz 5-Cl, 4-Cl-PhSO₂NH Unreported (structural analog)
Compound 50 (Thiazole derivative) 4-Br-Ph-thiazole, N,N-dimethylsulfamoyl NF-κB activation (adjuvant enhancer)
4-(Imidazol-1-yl)-N-(sulfamoyl-Ph)-Bz Imidazole, 5-methylisoxazole Antifungal activity

Biological Activity

The compound 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a synthetic small molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2SC_{15}H_{12}ClN_3O_2S. The structure features a chlorophenyl group, a sulfonamide linkage, and a thiophene derivative, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing sulfonamide moieties have been shown to inhibit tumor cell proliferation.
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, targeting bacterial dihydropteroate synthase.
  • Enzyme Inhibition : The presence of the cyanothiophen group may enhance interactions with specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that related structures can trigger programmed cell death in malignant cells.

Antitumor Studies

A study investigated the antiproliferative effects of sulfonamide derivatives on various cancer cell lines. It was found that this compound exhibited significant growth inhibition in breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.6
A549 (Lung Cancer)7.2
HeLa (Cervical Cancer)8.1

Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

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